1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene
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Overview
Description
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where aryl halides are coupled with boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings using reagents like halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3, nitration using HNO3 and H2SO4.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
Scientific Research Applications
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar in structure but with hydroxyl groups instead of phenyl groups.
10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains aminophenoxy groups and is used in the synthesis of polyimides.
Uniqueness
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is unique due to its multiple phenyl groups attached to a benzothiophene core, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Properties
CAS No. |
643767-88-8 |
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Molecular Formula |
C44H30S |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
1,3-bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene |
InChI |
InChI=1S/C44H30S/c1-3-9-31(10-4-1)33-15-19-35(20-16-33)37-23-27-39(28-24-37)43-41-13-7-8-14-42(41)44(45-43)40-29-25-38(26-30-40)36-21-17-34(18-22-36)32-11-5-2-6-12-32/h1-30H |
InChI Key |
ALBUFDKTAODDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(S4)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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